molecular formula C27H35O3P B13765689 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl- CAS No. 73912-21-7

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-

Cat. No.: B13765689
CAS No.: 73912-21-7
M. Wt: 438.5 g/mol
InChI Key: PFUFEQATNPTGNA-UHFFFAOYSA-N
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Description

4,8-Dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin is a complex organic compound with the molecular formula C28H36O3P It is known for its unique structure, which includes two cyclohexyl groups, a hydroxyl group, and a dioxaphosphocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,8-Dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4,8-Dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the dioxaphosphocin ring can coordinate with metal ions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4,8-Dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin analogs: Compounds with similar structures but different substituents.

    Other dioxaphosphocin derivatives: Compounds with variations in the dioxaphosphocin ring system.

Uniqueness

4,8-Dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin is unique due to its specific combination of cyclohexyl groups, hydroxyl group, and dioxaphosphocin ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications.

Properties

CAS No.

73912-21-7

Molecular Formula

C27H35O3P

Molecular Weight

438.5 g/mol

IUPAC Name

1,9-dicyclohexyl-11-hydroxy-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine

InChI

InChI=1S/C27H35O3P/c1-18-13-22-17-23-14-19(2)16-25(21-11-7-4-8-12-21)27(23)30-31(28)29-26(22)24(15-18)20-9-5-3-6-10-20/h13-16,20-21,28H,3-12,17H2,1-2H3

InChI Key

PFUFEQATNPTGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C3CCCCC3)OP(OC4=C(C2)C=C(C=C4C5CCCCC5)C)O

Origin of Product

United States

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